ethyl [(5E)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
Overview
Description
Ethyl [(5E)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by the presence of a thiazolidine ring, a furan ring, and a fluorophenyl group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [(5E)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate typically involves the condensation of 3-fluorobenzaldehyde with furan-2-carbaldehyde, followed by cyclization with thiosemicarbazide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as column chromatography and high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Ethyl [(5E)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazolidinones.
Scientific Research Applications
Ethyl [(5E)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl [(5E)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation and pain.
Comparison with Similar Compounds
Ethyl [(5E)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate can be compared with other thiazolidinone derivatives:
Ethyl [(5E)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
Ethyl [(5E)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate: Similar structure but with a bromophenyl group instead of a fluorophenyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
ethyl 2-[(5E)-5-[[5-(3-fluorophenyl)furan-2-yl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO5S/c1-2-24-16(21)10-20-17(22)15(26-18(20)23)9-13-6-7-14(25-13)11-4-3-5-12(19)8-11/h3-9H,2,10H2,1H3/b15-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJWYNFJZXUKMK-OQLLNIDSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)F)SC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN1C(=O)/C(=C\C2=CC=C(O2)C3=CC(=CC=C3)F)/SC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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